molecular formula C9H12Cl2FN3 B2545163 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2247107-34-0

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2545163
CAS No.: 2247107-34-0
M. Wt: 252.11
InChI Key: XGPLWPACPOPIPG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of reactions, including cyclization and functional group transformations

    Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another pyrrolopyridine derivative with similar biological activity.

    1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with varying substitutions on the pyrrolopyridine core.

Uniqueness

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPLWPACPOPIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-34-0
Record name 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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